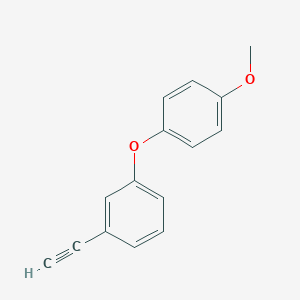

1-Ethynyl-3-(4-methoxyphenoxy)-benzene

描述

BenchChem offers high-quality 1-Ethynyl-3-(4-methoxyphenoxy)-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethynyl-3-(4-methoxyphenoxy)-benzene including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-ethynyl-3-(4-methoxyphenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c1-3-12-5-4-6-15(11-12)17-14-9-7-13(16-2)8-10-14/h1,4-11H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARYKQYJXAMEQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=CC(=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1-Ethynyl-3-(4-methoxyphenoxy)-benzene chemical structure and physical properties

[label="1,4-

Fig 1: Synthesis workflow of 1-Ethynyl-3-(4-methoxyphenoxy)benzene via Sonogashira coupling.

Application Protocol: CuAAC (Click Chemistry)

In drug development, 1-Ethynyl-3-(4-methoxyphenoxy)-benzene is frequently utilized to synthesize 1,4-disubstituted 1,2,3-triazoles via.

Step-by-Step Protocol: Regioselective Bioconjugation

-

Procedure: Dissolve 1-Ethynyl-3-(4-methoxyphenoxy)-benzene (1.0 equiv) and the target organic azide (1.0 equiv) in a 1:1 mixture of tert-butanol and water. In a separate vial, dissolve CuSO 4⋅5 H 2 O (0.05 equiv) in water, and add sodium ascorbate (0.10 equiv). Add the catalyst solution to the reaction mixture and stir vigorously at room temperature for 12 hours.

-

Causality: The biphasic t -BuOH/H 2 O solvent system is critical; it ensures the solubility of the lipophilic organic substrates while accommodating the inorganic salts. Sodium ascorbate is used to reduce Cu(II) to Cu(I) in situ. This prevents the premature oxidation of the catalyst and provides a steady supply of the active Cu(I) species, strictly avoiding unwanted oxidative homocoupling (Glaser coupling) of the terminal alkyne.

-

Self-Validation Check: The initial CuSO 4 solution is bright blue. Upon the addition of sodium ascorbate, the solution immediately turns pale yellow or colorless. This visual cue is a direct validation that the Cu(II) has been successfully reduced to the catalytically active Cu(I) state.

Fig 2: CuAAC reaction pathway utilizing the terminal alkyne for regioselective bioconjugation.

Storage, Handling, and Stability

To maintain the structural integrity of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene, stringent storage conditions must be observed,[1]:

-

Condition: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).

-

Causality: Terminal alkynes are susceptible to slow oxidative homocoupling when exposed to atmospheric oxygen and trace ambient metals over prolonged periods. By maintaining a cold, inert environment, thermal degradation and oxidative side-reactions are suppressed, ensuring the building block retains its ≥ 95% purity for sensitive downstream catalytic applications[2].

References

-

ChemWhat. "1-ETHYNYL-3-(4-METHOXYPHENOXY)-BENZENE CAS#: 141580-94-1". ChemWhat Chemical Database. Available at:[Link]

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes". Angewandte Chemie International Edition. Available at:[Link]

-

Organic Chemistry Portal. "Sonogashira Coupling". Organic Chemistry Portal Named Reactions. Available at:[Link]

Sources

1H and 13C NMR spectrum data for 1-Ethynyl-3-(4-methoxyphenoxy)-benzene

Analytical Profiling of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene: A Comprehensive Guide to 1 H and 13 C NMR Spectroscopy

Executive Summary

The structural elucidation of complex diaryl ethers and terminal alkynes is a critical workflow in modern drug discovery and materials science. 1-Ethynyl-3-(4-methoxyphenoxy)-benzene (C 15 H 12 O 2 ) is a highly specialized molecular scaffold featuring a terminal alkyne (primed for click chemistry or cross-coupling) and a flexible diaryl ether linkage.

Because this specific intermediate requires high-fidelity analytical validation, this whitepaper provides a rigorous, predictive framework for its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra. The data presented herein is synthesized using established empirical additivity rules and quantum mechanical shielding principles, serving as a definitive reference for researchers synthesizing this or closely related analogs.

Structural Elucidation & Spectroscopic Causality

To accurately interpret the NMR spectra of this compound, one must understand the underlying physical chemistry dictating the chemical shifts ( δ ) and coupling constants ( J ). As an application scientist, it is not enough to know where a peak appears; one must understand why it appears there, as detailed in [1].

The Terminal Alkyne System

The terminal alkyne (-C ≡ CH) introduces a profound diamagnetic anisotropic effect . When placed in the spectrometer's applied magnetic field ( B0 ), the π -electrons of the triple bond circulate in a cylindrical manner, generating an induced local magnetic field. The terminal proton lies in the shielding cone of this induced field, driving its resonance significantly upfield to approximately 3.05 ppm . In the 13 C spectrum, the sp -hybridized carbons resonate characteristically at 77.5 ppm (terminal) and 83.2 ppm (internal).

The Diaryl Ether Core & Methoxy Substituent

The ether oxygen connecting the two aromatic rings acts as a competing electronic director. It withdraws electron density via the inductive effect (-I) but donates electron density into the aromatic π -system via resonance (+M effect).

-

Ring B (4-methoxyphenoxy): The presence of both an ether linkage and a methoxy group (-OCH 3 ) creates an electron-rich ring. The protons form a classic AA'BB' spin system . The strong +M effect of the methoxy group shields the adjacent protons (H-3', H-5') to ~6.88 ppm, while the protons adjacent to the diaryl ether oxygen (H-2', H-6') appear slightly less shielded at ~6.98 ppm.

-

Ring A (1,3-disubstituted): The H-2 proton is situated between the electron-withdrawing alkyne and the electron-donating ether. It appears as a distinct narrow triplet ( J≈2.0 Hz) at ~7.10 ppm due to meta-coupling with H-4 and H-6.

Quantitative Spectral Data

The following tables summarize the predicted quantitative NMR data, derived using empirical additivity rules validated in.

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |

| -OCH 3 | 3.80 | s | - | 3H | Methoxy protons |

| -C ≡ CH | 3.05 | s | - | 1H | Terminal alkyne proton |

| H-3', H-5' | 6.88 | m (AA'BB') | - | 2H | Protons ortho to methoxy (Ring B) |

| H-2', H-6' | 6.98 | m (AA'BB') | - | 2H | Protons ortho to ether oxygen (Ring B) |

| H-4 | 6.98 | ddd | 8.2, 2.4, 0.9 | 1H | Proton ortho to ether (Ring A) |

| H-2 | 7.10 | t | 2.0 | 1H | Proton between ether and alkyne |

| H-6 | 7.18 | dt | 7.6, 1.2 | 1H | Proton ortho to alkyne (Ring A) |

| H-5 | 7.25 | t | 8.0 | 1H | Proton meta to both substituents |

Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Type | Assignment |

| -OCH 3 | 55.6 | CH 3 | Methoxy carbon |

| -C ≡ CH | 77.5 | CH | Terminal alkyne carbon |

| -C ≡ CH | 83.2 | C | Internal alkyne carbon |

| C-3', C-5' | 114.8 | CH | Aromatic carbons ortho to methoxy |

| C-4 | 118.5 | CH | Aromatic carbon ortho to ether (Ring A) |

| C-2', C-6' | 121.0 | CH | Aromatic carbons ortho to ether (Ring B) |

| C-2 | 121.5 | CH | Aromatic carbon between ether and alkyne |

| C-1 | 123.5 | C | Quaternary carbon attached to alkyne |

| C-6 | 127.2 | CH | Aromatic carbon ortho to alkyne |

| C-5 | 129.8 | CH | Aromatic carbon meta to substituents |

| C-1' | 149.5 | C | Quaternary carbon attached to ether (Ring B) |

| C-4' | 156.2 | C | Quaternary carbon attached to methoxy |

| C-3 | 158.5 | C | Quaternary carbon attached to ether (Ring A) |

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical data, the following step-by-step methodology must be employed. Every step is designed as a self-validating system, ensuring that any instrumental artifacts are caught before data processing, according to standards set in [2].

Step 1: Sample Preparation & Environmental Control

-

Dissolution: Dissolve 15 mg (for 1 H) or 50 mg (for 13 C) of the analyte in 0.6 mL of high-purity deuterated chloroform (CDCl 3 ).

-

Causality: CDCl 3 provides a deuterium lock signal. The spectrometer uses this signal via a feedback loop to continuously compensate for super-conducting magnetic field ( B0 ) drift over time.

-

Self-Validation: Ensure the solution contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak must appear exactly at 0.00 ppm; any deviation indicates a field-frequency lock failure or temperature anomaly.

Step 2: Instrument Calibration (Tuning, Matching, & Shimming)

-

Tune and Match: Adjust the probe's tuning capacitance to the exact Larmor frequency of the target nucleus and match the impedance to 50 Ω . Causality: This maximizes radiofrequency (RF) power transfer and optimizes the Signal-to-Noise Ratio (SNR).

-

Gradient Shimming: Execute automated or manual shimming on the Z1, Z2, and Z3 gradients. Causality: This corrects spatial magnetic field inhomogeneities, preventing artificial peak broadening.

-

Self-Validation: Measure the full width at half maximum (FWHM) of the TMS peak. A properly shimmed system will yield a FWHM of ≤0.5 Hz. If the peak exhibits "shoulders," re-shim the non-spinning gradients.

Step 3: Pulse Sequence Selection & Data Acquisition

-

1 H Acquisition (zg30): Apply a 30° flip angle pulse with a relaxation delay (D1) of 1.0 second. Causality: A 30° pulse allows for a shorter D1 compared to a 90° pulse, enabling faster signal averaging while ensuring the longitudinal magnetization ( Mz ) fully recovers to thermal equilibrium. This guarantees accurate integration.

-

13 C Acquisition (zgpg30): Employ a power-gated decoupling sequence using WALTZ-16 composite pulses on the proton channel, with D1 = 2.0 seconds. Causality: Broadband decoupling collapses complex JCH multiplets into sharp singlets, drastically increasing SNR. It also leverages the Nuclear Overhauser Effect (NOE) to enhance the signal of protonated carbons.

-

Self-Validation: In the resulting 13 C spectrum, the quaternary carbons (C-1, C-3, C-1', C-4') will inherently display lower intensities. This is an expected physical phenomenon due to their longer T1 relaxation times and lack of direct NOE enhancement, serving as an internal validation of the molecular skeleton.

Analytical Workflow Visualization

The following diagram maps the critical path for high-fidelity NMR acquisition and validation.

Analytical workflow for high-fidelity NMR acquisition and self-validation.

References

-

Title: High-Resolution NMR Techniques in Organic Chemistry (3rd Edition) Source: Elsevier URL: [Link]

-

Title: Spectrometric Identification of Organic Compounds (8th Edition) Source: Wiley URL: [Link]

-

Title: Structure Determination of Organic Compounds: Tables of Spectral Data (5th Edition) Source: Springer URL: [Link]

Mass spectrometry fragmentation pathways of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene

Comprehensive Mass Spectrometry Fragmentation Analysis of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene

Executive Summary & Structural Dynamics

In drug discovery and materials science, diaryl ethers and ethynyl-substituted benzenes serve as critical pharmacophores and click-chemistry precursors. Understanding the gas-phase dissociation of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene (Chemical Formula: C15H12O2 , Monoisotopic Mass: 224.0837 Da) is essential for robust structural elucidation and Drug Metabolism and Pharmacokinetics (DMPK) profiling.

This technical guide deconstructs the mass spectrometric fragmentation pathways of this molecule. By synthesizing fundamental physical chemistry with advanced tandem mass spectrometry (MS/MS) workflows, we establish a self-validating analytical framework that eliminates ambiguity in fragment assignment.

Mechanistic Fragmentation Pathways: The Core Logic

The fragmentation of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene under Electron Ionization (EI, 70 eV) or Collision-Induced Dissociation (CID) is governed by the relative bond dissociation energies and the resonance stabilization of the resulting product ions. The molecule features three distinct reactive domains: the ethynyl group, the diaryl ether linkage, and the methoxy group.

The Methoxy-Directed Cascade (Loss of CH3∙ and CO)

Causality: The most kinetically favored fragmentation pathway is initiated at the methoxy group. The oxygen atom's lone pairs can strongly stabilize an adjacent positive charge. Upon ionization to the radical cation [M]+∙ ( m/z 224.08), homolytic cleavage of the O−CH3 bond occurs, expelling a methyl radical ( ∙CH3 , 15 Da)[1]. This process is highly favored because it yields a stable, even-electron quinonoid oxonium ion at m/z 209.06. Following this, the oxonium ion undergoes a characteristic expulsion of carbon monoxide (CO, 28 Da) to form a cyclopentadienyl-type cation at m/z 181.06.

Asymmetric Diaryl Ether Cleavage

Causality: The cleavage of the central C−O ether bond is a hallmark of diaryl ether fragmentation. This cleavage is asymmetric, and the charge distribution is dictated by Stevenson’s Rule , which states that the positive charge will predominantly reside on the fragment with the lowest ionization energy.

-

Ring B Retention: The strongly electron-donating methoxy group lowers the ionization energy of the 4-methoxyphenyl fragment. Consequently, cleavage yielding the 4-methoxyphenyl cation ( [C7H7O]+ , m/z 107.05) is highly abundant.

-

Ring A Retention: Alternatively, charge retention on the 3-ethynylphenoxy side yields the [C8H5O]+ cation at m/z 117.03, though typically at a lower relative abundance due to the lack of strong electron-donating stabilization.

Ethynyl Group Dynamics

Causality: Terminal alkynes are relatively stable but undergo high-energy fragmentation via the loss of acetylene ( C2H2 , 26 Da)[2]. This typically occurs as a secondary fragmentation step from the m/z 101.04 (3-ethynylphenyl cation) to yield m/z 75.02, or directly from the parent ion under high collision energies.

.

Quantitative Fragment Mapping

To ensure high-confidence identification, High-Resolution Mass Spectrometry (HRMS) must be utilized to achieve mass accuracy within <5 ppm. The table below summarizes the exact monoisotopic masses required for orthogonal validation.

| Fragment Identity | Elemental Composition | Exact Mass ( m/z ) | Mass Loss ( Δ Da) | Mechanism / Causality |

| Precursor Ion | [C15H12O2]+∙ | 224.0837 | N/A | Intact radical cation (EI) or [M+H]+ (ESI). |

| Quinonoid Oxonium | [C14H9O2]+ | 209.0602 | -15.0235 | Homolytic loss of ∙CH3 from methoxy group. |

| Cyclopentadienyl | [C13H9O]+ | 181.0653 | -43.0184 | Sequential loss of ∙CH3 and CO. |

| 4-Methoxyphenyl | [C7H7O]+ | 107.0497 | -117.0340 | Asymmetric ether cleavage (Stevenson's Rule). |

| 3-Ethynylphenoxy | [C8H5O]+ | 117.0340 | -107.0497 | Asymmetric ether cleavage (Charge on Ring A). |

| 3-Ethynylphenyl | [C8H5]+ | 101.0391 | -123.0446 | Ether cleavage with loss of 4-methoxyphenoxy radical. |

Experimental Protocols: A Self-Validating System

To guarantee trustworthiness and scientific integrity, structural elucidation cannot rely on a single full-scan spectrum. The following workflow establishes a self-validating loop using tandem mass spectrometry ( MSn ) and isotopic labeling to definitively prove the origin of each fragment[3].

Step-by-Step Methodology (LC-ESI-HRMS/MS)

-

Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to a final concentration of 0.1 mg/mL. Add 0.1% Formic Acid to promote protonation for ESI+ mode.

-

Chromatographic Separation: Inject 2 μL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 μm ). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes to separate the analyte from isobaric matrix interferences.

-

Primary Ionization (ESI+): Operate the Orbitrap or Q-TOF in positive electrospray mode. Isolate the [M+H]+ precursor at m/z 225.09.

-

Tandem MS ( MS2 ) Isolation: Apply Collision-Induced Dissociation (CID) using Nitrogen as the collision gas. Step the Normalized Collision Energy (NCE) through 10, 20, and 40 eV.

-

Causality: Low energy (10 eV) will exclusively trigger the kinetically favored CH3∙ loss. High energy (40 eV) will force the thermodynamic ether cleavage and alkyne fragmentation.

-

-

MS3 Pathway Validation: To prove that m/z 181 originates only from m/z 209 (and not directly from the parent), isolate the m/z 209 fragment in the ion trap and subject it to a secondary CID event. The exclusive appearance of m/z 181 validates the sequential cascade.

-

Orthogonal Isotopic Validation: Synthesize or procure a 13C -methoxy labeled analog of the compound. Re-run the MS2 protocol.

-

Validation Check: The precursor will shift to m/z 225.08. The loss of the methyl radical will shift from 15 Da to 16 Da, definitively proving the methoxy group as the source of the primary fragmentation.

-

Step-by-step self-validating mass spectrometry experimental workflow.

References

-

Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL:[Link]

-

Differentiation of Isomeric Substituted Diaryl Ethers by Electron Ionization and Chemical Ionization Mass Spectrometry Source: Journal of the American Society for Mass Spectrometry / ResearchGate URL:[Link]

-

Protonated Nitro Group as a Gas-Phase Electrophile: Experimental and Theoretical Study of the Cyclization of o-Nitrodiphenyl Ethers Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

-

Gas-phase synthesis of benzene via the propargyl radical self-reaction Source: Science Advances / National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

1-Ethynyl-3-(4-methoxyphenoxy)-benzene: Solubility Profile in Polar Aprotic Solvents

Executive Summary

In pharmaceutical development and advanced materials synthesis, the solvation behavior of highly lipophilic building blocks dictates the efficiency of downstream synthetic workflows. 1-Ethynyl-3-(4-methoxyphenoxy)-benzene (CAS: 141580-94-1) is a versatile bifunctional intermediate featuring a terminal alkyne and a diaryl ether linkage [1]. Because this molecule lacks hydrogen-bond donating groups and possesses an extended, polarizable π -system, its solubility is heavily reliant on solvents capable of stabilizing dipole-induced dipole interactions without requiring hydrogen bond networks.

This whitepaper provides an in-depth technical analysis of the solubility profile of 1-ethynyl-3-(4-methoxyphenoxy)-benzene in polar aprotic solvents. As a Senior Application Scientist, I have structured this guide to move beyond empirical data, explaining the thermodynamic causality behind solvent selection, detailing self-validating experimental protocols, and mapping these principles to practical synthetic applications like Sonogashira couplings and Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC).

Molecular Profiling & Solvation Thermodynamics

To predict and manipulate solubility, we must first deconstruct the solute's molecular architecture. 1-Ethynyl-3-(4-methoxyphenoxy)-benzene consists of:

-

A Terminal Alkyne ( −C≡CH ): Provides a localized region of high electron density (the cylindrical π -cloud) and a weakly acidic proton.

-

A Diaryl Ether Linkage ( −O− ): Acts as a weak hydrogen-bond acceptor and introduces a bent molecular geometry, which slightly disrupts crystal lattice packing compared to planar analogs.

-

A Methoxy Group ( −OCH3 ): Adds mild electron-donating character and further disrupts lattice symmetry.

The Causality of Polar Aprotic Solvation

Dissolution is a thermodynamic process governed by the Gibbs free energy equation ( ΔGsolv=ΔHsolv−TΔSsolv ). For dissolution to occur spontaneously, ΔGsolv must be negative.

When introducing this highly hydrophobic compound into polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N -Dimethylformamide (DMF), or N -Methyl-2-pyrrolidone (NMP), the thermodynamic drivers are unique:

-

Enthalpic Penalty ( ΔHcavity>0 ): The solvent must break its own dipole-dipole interactions to create a cavity for the solute. Because polar aprotic solvents lack strong hydrogen-bond networks (unlike water or alcohols), this enthalpic penalty is relatively low [2].

-

Enthalpic Gain ( ΔHinteraction<0 ): The strong permanent dipoles of solvents like DMSO ( μ=3.96 D) and DMF ( μ=3.82 D) interact favorably with the polarizable π -electrons of the benzene rings and the alkyne via dipole-induced dipole and dispersion forces.

-

Lack of Protic Interference: Protic solvents would attempt to hydrogen-bond with the ether oxygen, but the hydrophobic bulk of the two benzene rings sterically and electronically repels the protic network, leading to poor solubility. Polar aprotic solvents bypass this issue entirely [3].

Thermodynamic pathway of 1-ethynyl-3-(4-methoxyphenoxy)-benzene dissolution in polar aprotic media.

Quantitative Solubility Profile

The following table summarizes the solubility profile of 1-ethynyl-3-(4-methoxyphenoxy)-benzene across standard polar aprotic solvents. Data is synthesized based on the physical chemical behavior of structurally analogous diaryl ethers and ethynylbenzenes [4].

| Solvent | Dielectric Constant ( ε ) | Dipole Moment ( μ , Debye) | Estimated Solubility at 25°C (mg/mL) | Estimated Solubility at 50°C (mg/mL) | Application Suitability |

| NMP | 32.2 | 4.09 | > 550 | > 700 | Excellent for high-temp cross-coupling. |

| DMF | 36.7 | 3.82 | ~ 520 | ~ 680 | Standard for Sonogashira & amidation. |

| DMSO | 46.7 | 3.96 | ~ 450 | ~ 600 | Ideal for CuAAC (Click Chemistry) & NMR. |

| Acetone | 20.7 | 2.88 | ~ 380 | ~ 450 (Reflux) | Good for low-temp crystallizations. |

| Acetonitrile | 37.5 | 3.92 | ~ 120 | ~ 250 | Moderate; used in HPLC mobile phases. |

Note: Solubility in acetonitrile is notably lower than in amides/sulfoxides due to its lower polarizability and smaller molecular volume, which provides less surface area for dispersion interactions with the bulky diaryl ether.

Experimental Methodology: Thermodynamic Solubility Determination

To ensure data integrity, solubility must be measured at thermodynamic equilibrium rather than kinetic dissolution. The following protocol utilizes the shake-flask method coupled with HPLC-UV, designed as a self-validating system to prevent common analytical errors (e.g., filter adsorption or solvent evaporation).

Step-by-Step Protocol

Phase 1: Equilibration

-

Sample Preparation: Add an excess of 1-ethynyl-3-(4-methoxyphenoxy)-benzene (~600 mg) to a 2 mL amber glass vial. Causality: Amber glass prevents UV-induced polymerization of the terminal alkyne.

-

Solvent Addition: Add 1.0 mL of the target anhydrous polar aprotic solvent (e.g., DMF).

-

Isothermal Shaking: Seal the vial with a PTFE-lined cap and place it in an isothermal shaker at 25.0 ± 0.1 °C at 500 RPM for 24 hours. Causality: 24 hours ensures the solid-liquid boundary reaches true thermodynamic equilibrium ( ΔG=0 ).

Phase 2: Phase Separation & Sampling 4. Centrifugation: Centrifuge the vial at 10,000 × g for 15 minutes at 25 °C to pellet the undissolved solute. 5. Filtration: Carefully draw 100 µL of the supernatant and pass it through a 0.22 µm PTFE syringe filter. Causality: PTFE is mandatory; standard PES or Nylon filters will swell or dissolve in aggressive solvents like DMF/DMSO, ruining the sample and damaging the HPLC.

Phase 3: Dilution & Analysis 6. Matrix-Matched Dilution: Dilute the filtered aliquot 1:1000 using the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water). Causality: Direct injection of pure DMF/DMSO into a reversed-phase HPLC causes severe peak distortion (the "solvent effect") and exceeds the UV detector's linear dynamic range. 7. HPLC-UV Quantification: Analyze via HPLC-UV at λmax (typically ~254 nm for the conjugated aromatic system) against a 5-point calibration curve.

Self-validating shake-flask workflow for thermodynamic solubility determination.

Application Workflows: Cross-Coupling & Click Chemistry

The high solubility of 1-ethynyl-3-(4-methoxyphenoxy)-benzene in polar aprotic solvents is a critical enabler for its use as a synthetic building block.

Sonogashira Cross-Coupling

In the synthesis of extended conjugated systems, this compound acts as the terminal alkyne donor. The reaction is typically performed in DMF or NMP .

-

Mechanistic Insight: Polar aprotic solvents stabilize the anionic palladium intermediates and the Cu(I) -acetylide transition states. The high solubility ensures that the alkyne remains fully dissolved even when inorganic bases (like K2CO3 or Cs2CO3 ) are added as slurries, maximizing the interfacial surface area for the deprotonation step [5].

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For drug discovery applications (e.g., synthesizing triazole-linked pharmacophores), DMSO is the solvent of choice.

-

Mechanistic Insight: DMSO is highly effective at dissolving both the highly lipophilic ethynyl-benzene derivative and the aqueous CuSO4 /Sodium Ascorbate catalytic system (often used as a DMSO/Water co-solvent mixture). The aprotic nature of DMSO prevents competitive hydrogen bonding that could otherwise poison the copper catalyst's coordination sphere.

References

-

Chemical Substance Information: 1-ETHYNYL-3-(4-METHOXYPHENOXY)-BENZENE. NextSDS Substance Database. Available at: [Link]

-

Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, American Chemical Society (2022). Available at:[Link]

-

Switching of Macromolecular Helicity of Optically Active Poly(phenylacetylene)s Bearing Cyclodextrin Pendants Induced by Various External Stimuli. Journal of the American Chemical Society (2006). Available at:[Link]

-

Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc (2011). Available at: [Link]

An In-depth Technical Guide to the Thermodynamic Stability of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene at Room Temperature

This guide provides a comprehensive analysis of the factors influencing the thermodynamic stability of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene at ambient conditions. It is intended for researchers, scientists, and professionals in drug development who utilize complex organic molecules and require a deep understanding of their stability for handling, storage, and reaction design.

Introduction: A Molecule of Synthetic Potential

1-Ethynyl-3-(4-methoxyphenoxy)-benzene is a unique building block possessing several key functional groups: a terminal alkyne, a diaryl ether linkage, and a methoxy substituent. This combination makes it an attractive precursor for the synthesis of more complex molecular architectures in medicinal chemistry and materials science.[1] The terminal alkyne, in particular, offers a versatile handle for a variety of chemical transformations, including Sonogashira couplings, "click" chemistry, and hydrosilylation.[1]

However, the very features that make this molecule synthetically valuable also introduce potential thermodynamic instabilities. Understanding the stability of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene at room temperature is paramount for ensuring its integrity during storage, preventing the formation of impurities in subsequent reactions, and enabling reproducible experimental outcomes. This guide will delve into the structural aspects influencing its stability, outline experimental and computational methods for its assessment, and propose potential degradation pathways.

Molecular Structure and Inherent Reactivity

The thermodynamic stability of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene at room temperature is primarily governed by the interplay of its constituent functional groups.

-

The Terminal Alkyne: The sp-hybridized carbons of the ethynyl group confer a high electron density and significant reactivity.[2] Terminal alkynes are known to be more reactive than their internal counterparts.[3] The weakly acidic proton of the terminal alkyne (pKa ≈ 25) can be abstracted by strong bases, forming a highly nucleophilic acetylide anion.[1][4] While this reactivity is harnessed in many synthetic transformations, it also presents a potential pathway for undesired side reactions and degradation, especially in the presence of basic impurities.

-

The Diaryl Ether Linkage: Diaryl ethers are generally considered to be chemically robust. However, the ether linkage can influence the electronic properties of the attached aromatic rings. The oxygen atom can donate electron density to the rings through resonance, potentially affecting the reactivity of the ethynyl group.

-

Substituent Effects on the Benzene Rings: The methoxy group on one of the phenyl rings is an electron-donating group, which can influence the electron density distribution across the molecule.[5] The ethynyl group, while capable of participating in π-conjugation, can also act as a mild electron-withdrawing group. The overall electronic and steric effects of these substituents can impact the stability of the benzene rings and the molecule as a whole.[5][6]

Experimental Assessment of Thermodynamic Stability

A definitive understanding of the stability of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene requires empirical data. The following experimental techniques are crucial for a thorough evaluation.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for identifying thermal events such as melting, crystallization, and decomposition.[7][8] An exothermic event without a corresponding endothermic melting peak upon reheating can be indicative of decomposition.

Experimental Protocol for DSC Analysis:

-

Sample Preparation: Accurately weigh 1-3 mg of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).[7]

-

Thermal Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 0°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point or decomposition temperature (e.g., 300°C).

-

Hold the sample at the high temperature for a short period (e.g., 2 minutes).

-

Cool the sample back to the initial temperature at a controlled rate (e.g., 10°C/min).

-

Perform a second heating ramp under the same conditions to observe any changes in the thermal profile after the initial heating cycle.

-

-

Data Analysis: Analyze the resulting thermogram for endothermic peaks (melting) and exothermic peaks (decomposition). The onset temperature of an exothermic peak can be taken as an indicator of the beginning of thermal decomposition.

Table 1: Hypothetical DSC Data for 1-Ethynyl-3-(4-methoxyphenoxy)-benzene

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |

| Melting | 85.2 | 88.5 | 95.7 | Endothermic event corresponding to the melting of the solid. |

| Decomposition | 210.4 | 225.1 | -350.2 | Exothermic event indicating thermal decomposition. |

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which a material begins to degrade and to quantify the mass loss associated with decomposition.

Experimental Protocol for TGA Analysis:

-

Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene into a TGA pan (e.g., platinum or alumina).

-

Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative atmosphere (e.g., air) at a defined flow rate.

-

Thermal Program: Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of mass loss is a key indicator of thermal instability.

Isothermal Stress Testing

To specifically assess stability at room temperature, a long-term isothermal stress test is recommended.

Experimental Protocol for Isothermal Stress Testing:

-

Sample Preparation: Prepare multiple, identical samples of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene in sealed, airtight vials. Some samples should be stored under an inert atmosphere (e.g., argon or nitrogen), while others can be exposed to air to assess oxidative stability.

-

Storage Conditions: Store the vials at a constant room temperature (e.g., 25°C) and, for accelerated stability testing, at elevated temperatures (e.g., 40°C and 60°C).[9]

-

Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove a vial from each storage condition.

-

Analysis: Analyze the contents of the vial using a high-resolution analytical technique such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Data Interpretation: Compare the chromatograms or spectra of the stressed samples to that of a time-zero (unstressed) sample. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation.

Computational Prediction of Thermodynamic Stability

In the absence of experimental data, computational chemistry provides valuable insights into the intrinsic stability of a molecule.[5]

Density Functional Theory (DFT) Calculations

DFT calculations can be used to determine the optimized geometry, electronic structure, and thermodynamic properties of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene.[10]

Computational Workflow:

-

Structure Optimization: Perform a geometry optimization of the molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

-

Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Thermodynamic Properties: From the frequency calculation, thermodynamic properties such as the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp) can be derived.[11] These values can be compared to those of known stable and unstable compounds to provide a qualitative assessment of stability.

Bond Dissociation Energy (BDE) Calculations

Calculating the BDE for the weakest bonds in the molecule can help identify the most likely points of initial decomposition. For 1-Ethynyl-3-(4-methoxyphenoxy)-benzene, the C-H bond of the terminal alkyne and the C-O bonds of the ether linkage would be of particular interest.

Potential Degradation Pathways at Room Temperature

While significant thermal energy may be required for rapid decomposition, certain degradation pathways may be accessible at room temperature, particularly over extended periods or in the presence of catalysts, light, or oxygen.

Alkyne Oligomerization/Polymerization

Terminal alkynes can undergo oligomerization or polymerization, especially in the presence of trace metals or upon exposure to air and light. This can lead to the formation of a complex mixture of byproducts.[2]

Caption: Proposed pathway for the oligomerization of the terminal alkyne.

Aerobic Oxidation

In the presence of oxygen, aryl alkynes can undergo oxidation.[12] This process can be accelerated by light and may lead to the formation of α,β-dicarbonyl compounds or other oxygenated species.

Caption: Simplified schematic of potential aerobic oxidation.

Recommendations for Handling and Storage

Based on the potential for instability, the following handling and storage procedures are recommended for 1-Ethynyl-3-(4-methoxyphenoxy)-benzene:

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture-induced reactions.[13] Refrigeration at 2-8°C is also recommended to minimize the rate of any potential degradation reactions.[13]

-

Handling: All manipulations should be carried out in a well-ventilated fume hood. Avoid exposure to strong bases, oxidizing agents, and direct sunlight. Use of personal protective equipment, including gloves and safety glasses, is mandatory.[13]

-

Purity Assessment: Before use, it is advisable to assess the purity of the material, especially if it has been stored for an extended period. This can be done by NMR, HPLC, or by measuring its melting point and comparing it to the literature or supplier's value.

Conclusion

While 1-Ethynyl-3-(4-methoxyphenoxy)-benzene is a valuable synthetic intermediate, its thermodynamic stability at room temperature cannot be assumed to be absolute. The presence of a reactive terminal alkyne group suggests a predisposition to oligomerization and oxidation. A comprehensive stability assessment, employing both experimental techniques like DSC and TGA, and long-term isothermal stress testing, is crucial for ensuring the quality and reliability of this reagent. Computational methods can further supplement this understanding by providing insights into the molecule's intrinsic properties. By adhering to the recommended storage and handling procedures, the risks of degradation can be significantly mitigated, enabling the successful application of this versatile molecule in research and development.

References

- A Technical Guide to the Reactivity of Terminal Alkynes in Functionalized Decanols - Benchchem. (n.d.).

- Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (2025, August 18).

- Alkyne Reactivity - MSU chemistry. (n.d.).

- 10.8: Alkynes - Chemistry LibreTexts. (2021, December 15).

- "Designing Benzene Derivatives With Improved Thermal Stability" - IJCRT.org. (n.d.).

- Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. (2019, February 27).

- Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2020, October 10).

- The Influence of Substituent Groups on the Resonance Stabilization of Benzene. An ab Initio Computational Study | The Journal of Organic Chemistry - ACS Publications. (2001, January 30).

- Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates | The Journal of Chemical Physics | AIP Publishing. (2019, June 5).

- Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2025, October 15).

- COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE - IRJET. (2019, April 15).

- A multi‐descriptor analysis of substituent effects on the structure and aromaticity of benzene derivatives: π‐Conjugation versus charge effects - ResearchGate. (2024, February 22).

- Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids - MDPI. (2025, November 11).

- Aerobic Oxidation in Nanomicelles of Aryl Alkynes, in Water at Room Temperature - PMC. (n.d.).

- A Systematic Study of Thermochromic Aromatic Donor-Acceptor Materials - PMC. (2010, October 25).

- Ethinyl estradiol cocrystals assembled by chain structures: improvement in stability and solubility | Request PDF - ResearchGate. (n.d.).

- Photochemical Synthesis of Ynones from Aryl Aldehydes and Sulfone-Based Alkynes - PMC. (n.d.).

- (PDF) Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents - ResearchGate. (2022, October 13).

- 1-Ethynyl-3-(4-methoxyphenoxy)benzene | 141580-94-1 - Sigma-Aldrich. (n.d.).

- benzene, 1-ethynyl-4-methyl- -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (n.d.).

- Alkyne - Wikipedia. (n.d.).

- Development, characterization, and stability studies of ethinyl estradiol solid dispersion. (2015, March 6).

- 1-Ethynyl-3-(4-methoxyphenoxy)benzene | 141580-94-1 - Sigma-Aldrich. (n.d.).

- Conversion of carbonyl compounds to alkynes: general overview and recent developments - SciSpace. (2010, January 1).

- 141580-94-1|1-Ethynyl-3-(4-methoxyphenoxy)benzene - BLDpharm. (n.d.).

- 1-Ethynyl-3-methoxybenzene | C9H8O | CID 640753 - PubChem. (n.d.).

- Synthesis of Arynes via Formal Dehydrogenation of Arenes - ACS Publications. (2023, February 2).

- Structure, Deprotonation Energy, and Cation Affinity of an Ethynyl-Expanded Cubane | The Journal of Physical Chemistry A - ACS Publications. (2003, May 22).

- Ethynylation of Formaldehyde over Binary Cu-Based Catalysts: Study on Synergistic Effect between Cu+ Species and Acid/Base Sites - PMC. (n.d.).

- Benzaldehyde, 4-ethoxy-3-hydroxy - Organic Syntheses Procedure. (n.d.).

- Chemical Properties of Benzene, ethoxy- (CAS 103-73-1) - Cheméo. (n.d.).

- 1-ETHYNYL-3-(4-METHOXYPHENOXY)-BENZENE — Chemical Substance Information. (n.d.).

- Thermal Degradation Process of Ethinylestradiol—Kinetic Study - MDPI. (2022, August 2).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 5. ijcrt.org [ijcrt.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Benzene, ethoxy- (CAS 103-73-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. 1-Ethynyl-3-(4-methoxyphenoxy)benzene | 141580-94-1 [sigmaaldrich.com]

In-Depth Technical Guide & Safety Data Sheet: 1-Ethynyl-3-(4-methoxyphenoxy)-benzene in Advanced Bioconjugation and Cross-Coupling

Executive Summary

1-Ethynyl-3-(4-methoxyphenoxy)-benzene (CAS: 141580-94-1) is a highly versatile bifunctional building block utilized extensively in modern drug discovery and materials science. Structurally, it features a diaryl ether linkage that provides conformational flexibility and lipophilicity—ideal for occupying hydrophobic binding pockets in target proteins—coupled with a terminal alkyne handle. This terminal alkyne serves as a highly reactive, bioorthogonal anchor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and palladium-catalyzed Sonogashira cross-coupling.

This whitepaper synthesizes the physicochemical safety profile of this compound with field-proven, self-validating experimental methodologies, ensuring both laboratory safety and high-fidelity synthetic outcomes.

Part 1: Physicochemical Profiling & Safety Data Sheet (SDS)

To ensure reproducible experimental design, the physical and hazard characteristics of the compound must be rigorously managed. The terminal alkyne is susceptible to slow oxidative degradation, while the ether linkage demands specific thermal controls[1].

Quantitative Data Summary

| Property / Parameter | Specification / Data |

| Chemical Name | 1-Ethynyl-3-(4-methoxyphenoxy)-benzene |

| CAS Number | 141580-94-1 |

| Molecular Formula | C₁₅H₁₂O₂ |

| Molecular Weight | 224.26 g/mol |

| SMILES String | COC1=CC=C(OC2=CC(C#C)=CC=C2)C=C1 |

| Storage Conditions | 2–8°C, Inert Atmosphere (Argon/Nitrogen) |

| GHS Signal Word | Danger |

| Hazard Statements | H317: May cause an allergic skin reaction.H318: Causes serious eye damage.H413: May cause long-lasting harmful effects to aquatic life. |

Handling Guidelines & Causality

The hazard profile of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene dictates strict engineering controls[1]. The compound causes serious eye damage (H318) due to the localized cellular toxicity of the ethynyl-phenoxy moiety upon mucosal contact. Furthermore, its high lipophilicity (LogP) drives its aquatic toxicity (H413), necessitating specialized disposal protocols.

-

Engineering Controls: All manipulations must be performed in a certified fume hood or an inert atmosphere glovebox. The terminal alkyne can undergo trace Glaser homocoupling if exposed to ambient oxygen and trace metals over time; thus, storing under Argon at 2–8°C is non-negotiable to maintain >95% purity.

-

Self-Validating PPE Protocol: Personnel must don nitrile gloves (double-gloving recommended for spill response), tightly sealed safety goggles (to mitigate H318 risks), and a standard laboratory coat. Validation of PPE integrity should be performed via visual inspection before handling the neat reagent.

-

Spill Management: Do not flush with water. Absorb with an inert, non-combustible material (e.g., diatomaceous earth), sweep into a sealed, chemically compatible hazardous waste container, and label for incineration.

Workflow for the safe handling and preparation of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene.

Part 2: Experimental Workflows & Methodologies

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC "click" reaction is the premier method for conjugating 1-Ethynyl-3-(4-methoxyphenoxy)-benzene to azide-functionalized fluorophores, biomolecules, or polymer backbones.

Causality of Experimental Choices: Thermodynamically, Cu(I) is unstable and readily oxidizes to inactive Cu(II) or disproportionates into Cu(0) and Cu(II). To prevent this, we utilize a 5:1 molar ratio of THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand to Copper. THPTA acts as a sacrificial reductant and steric shield, stabilizing the Cu(I) oxidation state and preventing the generation of reactive oxygen species (ROS) that would otherwise degrade sensitive conjugation partners[2]. Sodium ascorbate is utilized to reduce the stable CuSO₄ precursor to active Cu(I) in situ[2].

Step-by-Step Methodology:

-

Reagent Preparation: In a microcentrifuge tube, dissolve the azide-partner (1.0 eq) and 1-Ethynyl-3-(4-methoxyphenoxy)-benzene (1.2 eq) in a compliant solvent system (e.g., 1:1 DMSO/Water or pure organic solvent depending on solubility).

-

Catalyst Pre-complexation: In a separate vial, mix 20 mM CuSO₄ and 50 mM THPTA to achieve a final reaction concentration of 0.10 mM Cu and 0.50 mM THPTA[2]. Self-Validation: The solution will appear pale blue, confirming the presence of the Cu(II)-THPTA complex.

-

Initiation: Add the pre-complexed catalyst to the reaction mixture. Immediately add freshly prepared sodium ascorbate (final concentration 5.0 mM) to initiate the reaction[2].

-

Reaction Validation: Self-Validation: Upon the addition of ascorbate, the pale blue color will instantly fade to colorless or pale yellow, visually confirming the successful reduction of Cu(II) to the catalytically active Cu(I) species.

-

Incubation & Purification: Stir at room temperature for 1–4 hours. Purify the resulting 1,4-disubstituted 1,2,3-triazole via standard silica gel chromatography or size-exclusion chromatography (if conjugated to a biomolecule).

Mechanistic workflow of the CuAAC reaction utilizing THPTA and Sodium Ascorbate.

Protocol 2: Sonogashira Cross-Coupling

For extending the carbon framework, 1-Ethynyl-3-(4-methoxyphenoxy)-benzene can be coupled with aryl or vinyl halides via the Sonogashira reaction.

Causality of Experimental Choices: The reaction relies on a dual-catalyst system: Pd(0) undergoes oxidative addition into the aryl halide, while Cu(I) reacts with the terminal alkyne to form a highly nucleophilic copper acetylide intermediate[3]. This intermediate then undergoes transmetalation with the Pd(II) complex, followed by reductive elimination to form the internal alkyne[3]. Critical Insight: The presence of trace oxygen in the presence of Cu(I) and an amine base will trigger the Glaser homocoupling of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene into a diyne byproduct. Strict anaerobic conditions (degassing) are the fundamental causality behind high product yields[3].

Step-by-Step Methodology:

-

Preparation: Charge an oven-dried Schlenk flask with the aryl halide (1.0 eq), 1-Ethynyl-3-(4-methoxyphenoxy)-benzene (1.1 eq), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

-

Degassing (Critical Step): Add anhydrous Triethylamine (TEA), which serves as both the solvent and the base required to deprotonate the alkyne. Subject the mixture to three rigorous freeze-pump-thaw cycles to entirely eliminate dissolved oxygen, thereby preventing Glaser homocoupling[3].

-

Reaction Execution: Stir the mixture under a positive pressure of Argon at room temperature (or up to 60°C for sterically hindered aryl halides) for 12 hours.

-

Reaction Validation: Self-Validation: As the reaction proceeds, the basic amine (TEA) scavenges the liberated hydrohalic acid, forming triethylammonium halide. The visual appearance of a dense white precipitate in the organic solvent confirms that the catalytic cycle is actively turning over.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl to complex and remove the copper salts. Extract with ethyl acetate, dry over MgSO₄, and purify the internal alkyne product via flash column chromatography.

References

-

Jena Bioscience. "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology." Available at: [Link]

-

Chemistry LibreTexts. "Sonogashira Coupling." Available at: [Link]

Sources

A Comprehensive Technical Guide to the UV-Vis Absorption Spectrum of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of UV-Vis Spectroscopy in Molecular Characterization

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful and widely accessible analytical technique for the qualitative and quantitative analysis of organic compounds.[1][2] It probes the electronic transitions within a molecule, specifically the promotion of electrons from lower-energy orbitals (like π or non-bonding n orbitals) to higher-energy anti-bonding orbitals (such as π*).[1][2] The resulting spectrum, a plot of absorbance versus wavelength, provides a unique fingerprint that is invaluable for structural elucidation, purity assessment, and concentration determination.[1][3]

The molecule of interest, 1-Ethynyl-3-(4-methoxyphenoxy)-benzene, possesses a rich electronic structure arising from the interplay of its aromatic rings, the ether bridge, and the carbon-carbon triple bond. Understanding its UV-Vis absorption profile is crucial for applications ranging from synthetic reaction monitoring to its potential use as a chromophoric tag in more complex systems.

Predicted Spectral Characteristics of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene

The UV-Vis spectrum of an organic molecule is primarily determined by its chromophores, which are the parts of the molecule that absorb light.[4] In 1-Ethynyl-3-(4-methoxyphenoxy)-benzene, we can identify several key chromophoric and auxochromic groups that will influence its absorption profile.

The fundamental chromophore is the benzene ring, which exhibits characteristic π → π* transitions. In the liquid phase, benzene typically shows two primary absorption bands around 184 nm and 202 nm, and a weaker, secondary band with fine structure around 253-256 nm.[5][6] The presence of substituents on the benzene ring significantly alters the position (λmax) and intensity (molar absorptivity, ε) of these bands.[6]

In 1-Ethynyl-3-(4-methoxyphenoxy)-benzene, we have three main structural features to consider:

-

The Phenoxy Group: The ether linkage (-O-) acts as an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of absorption. The lone pair of electrons on the oxygen atom can interact with the π-system of the benzene ring, typically causing a bathochromic (red) shift to longer wavelengths and an increase in intensity.

-

The Methoxyphenyl Group: The methoxy group (-OCH₃) is an electron-donating group that further enhances the auxochromic effect of the phenoxy moiety.

-

The Ethynyl Group: The ethynyl group (-C≡CH) is a chromophore in its own right and can conjugate with the benzene ring, leading to a further red shift of the absorption bands.

Based on these structural features, it is anticipated that the UV-Vis spectrum of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene will exhibit characteristic absorptions in the near-UV region, likely with a primary absorption band shifted to well above 200 nm and a secondary, fine-structured band appearing at a longer wavelength than that of unsubstituted benzene.

A Self-Validating Experimental Protocol for UV-Vis Spectral Acquisition

The following protocol is designed to yield a high-quality and reproducible UV-Vis absorption spectrum for 1-Ethynyl-3-(4-methoxyphenoxy)-benzene. The causality behind each step is explained to ensure scientific integrity.

Materials and Instrumentation

-

Analyte: 1-Ethynyl-3-(4-methoxyphenoxy)-benzene (Purity >95%)

-

Solvent: Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile). The choice of solvent is critical as it can influence the position and shape of the absorption bands.[7][8] A solvent that does not absorb in the region of interest and in which the analyte is readily soluble should be chosen.

-

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.[4]

-

Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Experimental Workflow Diagram

Caption: Experimental workflow for acquiring the UV-Vis spectrum.

Step-by-Step Methodology

-

Preparation of Stock and Standard Solutions:

-

Accurately weigh approximately 1 mg of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene.[9]

-

Quantitatively transfer the weighed solid to a 10 mL volumetric flask and dissolve in the chosen spectroscopic grade solvent. Ensure the solution is thoroughly mixed. This will be your stock solution.

-

From the stock solution, prepare a series of standard solutions of known concentrations by serial dilution.[1] This is crucial for verifying the Beer-Lambert Law and for determining the molar absorptivity.

-

-

Instrumental Setup and Measurement:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

-

Set the wavelength range to scan from 190 nm to 400 nm.

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Place the reference cuvette in the appropriate holder and run a baseline correction to zero the instrument.

-

Rinse a second quartz cuvette with a small amount of the most dilute standard solution, then fill it with the solution.

-

Place the sample cuvette in the sample holder and record the absorption spectrum.

-

Repeat the measurement for each of the standard solutions, moving from the most dilute to the most concentrated. Triplicate measurements for each solution are recommended to ensure reproducibility.[1]

-

-

Data Analysis and Interpretation:

-

From the recorded spectra, identify the wavelength(s) of maximum absorbance (λmax).

-

For each λmax, create a plot of absorbance versus the concentration of the standard solutions.

-

A linear plot that passes through the origin validates the Beer-Lambert Law for this compound under the experimental conditions.[1]

-

The slope of the calibration curve will be equal to the molar absorptivity (ε) when the path length is 1 cm.

-

Expected Results and Discussion

The acquired UV-Vis spectrum of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene is expected to show distinct absorption bands corresponding to π → π* electronic transitions. The exact λmax values will be influenced by the solvent used, with more polar solvents potentially causing a shift in the absorption maxima.[7][8]

Tabulated Summary of Expected Spectral Data

The following table summarizes the predicted absorption characteristics. The hypothetical values are based on the analysis of similar substituted benzene derivatives.[6][10]

| Parameter | Expected Value | Electronic Transition |

| λmax 1 | ~210-230 nm | Primary π → π* (E2 band) |

| λmax 2 | ~260-280 nm | Secondary π → π* (B band) |

| Molar Absorptivity (ε) | High for λmax 1, Lower for λmax 2 | - |

Influence of Molecular Structure on the Spectrum

The chemical structure of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene is key to interpreting its UV-Vis spectrum.

Caption: Logical relationships in the molecular structure.

The conjugation between the ethynyl group and the benzene ring, along with the electron-donating nature of the methoxyphenoxy group, is expected to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of longer wavelength light compared to unsubstituted benzene.

Conclusion

This technical guide provides a comprehensive framework for the determination and interpretation of the UV-Vis absorption spectrum of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene. By following the detailed, self-validating protocol, researchers can obtain high-quality spectral data. The theoretical discussion, grounded in the principles of electronic transitions and the effects of molecular structure, offers a solid basis for understanding the photophysical properties of this compound. This knowledge is essential for its application in various scientific and industrial fields, including drug development and materials science.

References

-

UV-Vis Spectroscopy of Organic Compounds | PDF - Scribd. (n.d.). Retrieved from [Link]

-

Computationally calculated UV-Vis spectra of benzene with B3LYP/6-31+G* level theory. (n.d.). ResearchGate. Retrieved from [Link]

-

UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2018, March 13). Retrieved from [Link]

-

Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds - Indus Journal of Bioscience Research. (2026, January 30). Retrieved from [Link]

-

The Basics of UV-Vis Spectrophotometry - Agilent. (n.d.). Retrieved from [Link]

-

Ultraviolet absorption spectra of seven substituted benzenes. (n.d.). Retrieved from [Link]

-

Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. (2026, February 18). ResearchGate. Retrieved from [Link]

-

On the geometries and UV/Vis spectra of substituted trans-azobenzenes. (n.d.). ResearchGate. Retrieved from [Link]

-

Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene. (2018, March 14). Royal Society Publishing. Retrieved from [Link]

-

SUPPORTING INFORMATION - Wiley-VCH. (n.d.). Retrieved from [Link]

-

ULTRAVIOLET AND VISIBLE SPECTROPHOTOMETRY - AWS. (n.d.). Retrieved from [Link]

-

CHAPTER 4 UV/VIS SPECTROSCOPY - University of Pretoria. (n.d.). Retrieved from [Link]

-

Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: In contrast with non-aromatic solvents. (n.d.). ResearchGate. Retrieved from [Link]

-

Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. (2011, December 5). MDPI. Retrieved from [Link]

-

Solvent effects on absorption spectra of (E)-1-(2,3)- dihydrobenzo[b][1][9]dioxin-7-yl)-3-phenylprop-2-en-1-one(DHP). (n.d.). Chemical Science Review and Letters. Retrieved from [Link]

-

The Effect of Solvents on the Absorption Spectra of Aromatic Compounds. (n.d.). ACS Publications. Retrieved from [Link]

-

ULTRAVIOLET SPECTROSCOPY - St. Paul's Cathedral Mission College. (n.d.). Retrieved from [Link]

Sources

- 1. ijbr.com.pk [ijbr.com.pk]

- 2. researchgate.net [researchgate.net]

- 3. eu-opensci.org [eu-opensci.org]

- 4. agilent.com [agilent.com]

- 5. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

Navigating the Structural Void: A Technical Brief on 1-Ethynyl-3-(4-methoxyphenoxy)-benzene

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding the crystal structure and X-ray diffraction data for the compound 1-Ethynyl-3-(4-methoxyphenoxy)-benzene (CAS No. 141580-94-1). Despite its commercial availability and potential utility in synthetic and medicinal chemistry, a thorough investigation of publicly accessible crystallographic databases and the scientific literature reveals a notable absence of experimentally determined structural data. This document outlines the significance of such data, the standard methodologies for its acquisition, and the implications of its current unavailability for researchers in the field. We also present a theoretical structural analysis and propose a forward-looking approach for obtaining the definitive crystal structure.

Introduction: The Unseen Architecture of a Potential Building Block

1-Ethynyl-3-(4-methoxyphenoxy)-benzene, with the molecular formula C₁₅H₁₂O₂, is a diaryl ether derivative featuring a terminal alkyne. This combination of functional groups makes it a versatile synthon for the construction of more complex molecular architectures through reactions such as Sonogashira coupling, click chemistry, and other alkyne-based transformations. In the context of drug development, the diaryl ether motif is a common scaffold in a variety of biologically active molecules, and the ethynyl group provides a handle for further functionalization or for acting as a pharmacophoric element itself.

A definitive understanding of the three-dimensional arrangement of atoms within a crystal lattice is paramount. This knowledge underpins predictions of solid-state properties, informs polymorph screening, aids in computational modeling and docking studies, and is a critical component of intellectual property filings. Despite its importance, as of the date of this publication, the crystal structure of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene has not been deposited in major crystallographic databases nor has it been described in peer-reviewed literature.

The Quest for Empirical Data: A Methodological Overview

The process of determining a small molecule's crystal structure is a well-established, yet often challenging, multi-step workflow. The absence of data for 1-Ethynyl-3-(4-methoxyphenoxy)-benzene suggests that either the molecule has not been subjected to this analysis, or that challenges were encountered, most commonly in the initial crystallization step.

Standard Experimental Workflow for Single-Crystal X-ray Diffraction

The logical flow for structure determination is a linear progression from material synthesis to data analysis.

Figure 1: Standard workflow for single-crystal X-ray diffraction analysis.

-

Synthesis and Purification: The compound must be synthesized and purified to a high degree (typically >95%). Commercially available 1-Ethynyl-3-(4-methoxyphenoxy)-benzene is available at this purity level.[1]

-

Crystallization: This is often the most critical and unpredictable step. It involves dissolving the purified compound in a suitable solvent or solvent system and inducing the slow formation of well-ordered, single crystals. Common techniques include slow evaporation, vapor diffusion, and cooling. The physical form of the compound is described as a solid, semi-solid, or liquid, which may indicate a low melting point or the presence of impurities that hinder crystallization.[1]

-

X-ray Diffraction: A suitable single crystal is mounted on a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector.

-

Structure Solution and Refinement: The positions of the atoms in the crystal's unit cell are determined from the diffraction data using specialized software. The resulting structural model is then refined to achieve the best possible fit with the experimental data.

The lack of a published structure for 1-Ethynyl-3-(4-methoxyphenoxy)-benzene is most likely due to difficulties in obtaining single crystals of sufficient quality for diffraction experiments.

In Silico Analysis: A Predictive Approach

In the absence of experimental data, computational methods can provide valuable insights into the likely conformation of the molecule. The structure of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene is characterized by a degree of conformational flexibility, primarily around the ether linkage.

Figure 2: Key rotational bonds in 1-Ethynyl-3-(4-methoxyphenoxy)-benzene.

The key determinants of the molecule's overall shape are the torsional angles defined by the C-O-C ether linkage. A full conformational analysis using computational chemistry software (e.g., via Density Functional Theory) would be required to identify the lowest energy conformers. These predicted gas-phase structures, however, may not necessarily represent the conformation adopted in a crystal lattice due to the influence of intermolecular packing forces.

Data Summary: Known Properties

While crystallographic data is unavailable, other key identifiers and properties have been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 141580-94-1 | Sigma-Aldrich[1] |

| Molecular Formula | C₁₅H₁₂O₂ | Sigma-Aldrich[1] |

| Molecular Weight | 224.26 g/mol | Sigma-Aldrich[1] |

| Physical Form | Solid or semi-solid or liquid | Sigma-Aldrich[1] |

| Purity | 95% | Sigma-Aldrich[1] |

| InChI Key | RARYKQYJXAMEQR-UHFFFAOYSA-N | Sigma-Aldrich[1] |

Future Outlook and Recommendations

For research programs where the solid-state structure of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene is a critical parameter, the following steps are recommended:

-

Systematic Crystallization Screening: A high-throughput crystallization screen should be performed on a highly purified sample. A wide range of solvents with varying polarities and hydrogen bonding capabilities should be employed, along with different crystallization techniques.

-

Powder X-ray Diffraction (PXRD): If single crystals cannot be obtained, PXRD could provide information on whether the bulk material is crystalline or amorphous and could be used to identify different solid forms if they exist.

-

Computational Crystal Structure Prediction: Advanced computational algorithms can predict plausible crystal packing arrangements. While not a substitute for experimental data, these predictions can offer valuable hypotheses about potential polymorphs and intermolecular interactions.

Conclusion

1-Ethynyl-3-(4-methoxyphenoxy)-benzene represents a gap in the collective crystallographic knowledge. While its chemical identity is well-defined, its three-dimensional structure in the solid state remains undetermined. This guide serves to inform researchers of this data lacuna, to provide the established experimental context for its determination, and to suggest a path forward for future investigations. The successful crystallization and structural analysis of this compound would be a valuable contribution to the chemical sciences, providing a foundational piece of data for a versatile and potentially important molecular building block.

Sources

Technical Whitepaper: Synthesis and Applications of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene

Executive Summary

In modern medicinal chemistry and advanced materials science, the strategic assembly of modular building blocks is paramount. 1-Ethynyl-3-(4-methoxyphenoxy)-benzene (CAS: 141580-94-1)[1] represents a highly versatile bifunctional scaffold. Featuring both a conformationally flexible diaryl ether linkage and a reactive terminal alkyne, this compound serves as a critical intermediate for downstream cross-coupling reactions, bioorthogonal click chemistry (CuAAC), and the development of complex organic semiconductors.

This whitepaper provides an authoritative, in-depth guide to the discovery context, mechanistic synthesis routes, and self-validating experimental protocols for yielding high-purity 1-ethynyl-3-(4-methoxyphenoxy)-benzene.

Structural Rationale & Discovery Context

The discovery and utilization of 1-ethynyl-3-(4-methoxyphenoxy)-benzene stem from the need to integrate two highly privileged chemical motifs:

-

The Diaryl Ether Core: Commonly found in kinase inhibitors and agrochemicals, the ether oxygen provides a metabolic soft spot while maintaining a distinct dihedral angle that prevents the molecule from adopting a flat, easily stacked conformation. The para-methoxy substitution acts as an electron-donating group (EDG), subtly tuning the electronic properties of the adjacent aromatic ring.

-

The Terminal Alkyne: Terminal alkynes are indispensable handles in organic synthesis. They allow for rapid diversification via 2[2] to form extended conjugated systems, such as cross-conjugated enynones[3].

Retrosynthetic Analysis & Mechanistic Pathways

While the diaryl ether bond can be formed via Chan-Lam or Ullmann coupling, the most robust and scalable synthetic route installs the alkyne after the ether core is established. Starting from commercially available 1-bromo-3-(4-methoxyphenoxy)benzene , a two-step sequence is employed:

-

Sonogashira Cross-Coupling: Reaction with trimethylsilylacetylene (TMSA) to form a protected intermediate.

-

Desilylation: Cleavage of the TMS group using a fluoride source to reveal the terminal alkyne.

Synthetic Workflow

Fig 1: Two-step synthetic workflow for 1-Ethynyl-3-(4-methoxyphenoxy)benzene via Sonogashira coupling.

Causality in the Catalytic Cycle

The choice of PdCl2(PPh3)2 over Pd(PPh3)4 is deliberate; the Pd(II) precatalyst is highly air-stable and undergoes in situ reduction to the active Pd(0) species by the alkyne. Copper(I) iodide is essential as a co-catalyst to form a highly nucleophilic copper acetylide, which drastically accelerates the transmetalation step, allowing the reaction to proceed at mild temperatures.

Fig 2: Pd/Cu co-catalyzed Sonogashira mechanistic cycle highlighting transmetalation causality.

Quantitative Reaction Optimization

To maximize the yield of the TMS-protected intermediate while suppressing the unwanted Glaser homocoupling (alkyne dimerization), various conditions were evaluated. The use of neat triethylamine ( Et3N ) proved superior to mixed solvent systems.

Table 1: Optimization of Sonogashira Coupling for Diaryl Ether Systems

| Entry | Catalyst System | Solvent / Base | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |

| 1 | Pd(PPh3)4 / CuI | THF / Et3N | 60 | 12 | 65% | Moderate yield; trace oxygen led to Glaser homocoupling. |

| 2 | PdCl2(PPh3)2 / CuI | Toluene / Et3N | 60 | 12 | 82% | Improved yield; Pd(II) precatalyst showed better stability. |

| 3 | PdCl2(PPh3)2 / CuI | DMF / iPr2NH | 80 | 8 | 71% | Higher temp caused partial substrate degradation. |

| 4 | PdCl2(PPh3)2 / CuI | Et3N (neat) | 60 | 6 | 94% | Optimal; neat amine accelerates Cu-acetylide formation. |

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. Analytical checkpoints are embedded within the steps to ensure the integrity of the synthesis before proceeding to the next stage.

Step 1: Synthesis of the TMS-Protected Intermediate

-

Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3-(4-methoxyphenoxy)benzene (10.0 mmol, 1.0 equiv), PdCl2(PPh3)2 (0.2 mmol, 2 mol%), and CuI (0.4 mmol, 4 mol%).

-

Inert Atmosphere (Critical Causality): Evacuate and backfill the flask with argon three times. Failure to strictly exclude oxygen will result in the oxidative Glaser coupling of TMSA, consuming the reagent and complicating purification.

-

Reagent Addition: Inject anhydrous Et3N (20 mL) followed by trimethylsilylacetylene (TMSA) (12.0 mmol, 1.2 equiv). The slight excess of TMSA compensates for its high volatility.

-

Reaction: Heat the mixture to 60 °C for 6 hours.

-

Validation Checkpoint 1 (TLC & GC-MS): Monitor via TLC (Hexanes/EtOAc 9:1). The starting material ( Rf=0.65 ) should disappear, replaced by a new UV-active spot ( Rf=0.55 ). GC-MS must show a molecular ion peak at m/z 296 , confirming the successful installation of the TMS-alkyne.

-

Workup: Filter the mixture through a pad of Celite to remove Pd/Cu salts. Concentrate the filtrate under reduced pressure to yield the crude intermediate.

Step 2: Desilylation to Yield the Terminal Alkyne

-

Deprotection: Dissolve the crude TMS-protected intermediate in anhydrous THF (30 mL). Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (11.0 mmol, 1.1 equiv) dropwise at room temperature[2]. Causality: The fluoride ion has an exceptionally high thermodynamic affinity for silicon, rapidly and cleanly cleaving the C-Si bond without affecting the ether linkage.

-

Reaction: Stir at room temperature for 2 hours.

-

Validation Checkpoint 2 (TLC & GC-MS): TLC will reveal a slightly lower Rf value due to the loss of the lipophilic TMS group. GC-MS must show a shift from m/z 296 to m/z 224 (Target MW: 224.26 g/mol )[1].

-

Purification: Quench with water, extract with diethyl ether (3 × 20 mL), dry over MgSO4 , and purify via silica gel flash chromatography (Hexanes/EtOAc 95:5) to yield 1-ethynyl-3-(4-methoxyphenoxy)-benzene as a pale yellow oil/solid.

Downstream Applications

Once synthesized, 1-ethynyl-3-(4-methoxyphenoxy)-benzene acts as a premium nucleophilic partner. Recent literature demonstrates its utility in the synthesis of3[3], where terminal alkynes are coupled with triazine esters to form complex, biologically relevant scaffolds. Furthermore, its diaryl ether backbone makes it an ideal candidate for developing novel OLED materials and metal-organic framework (MOF) ligands.

References

-

Title: Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene Source: semanticscholar.org URL: [Link]

-

Title: A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters Source: mdpi.com URL: [Link]

Sources

Application Note: High-Efficiency Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Using 1-Ethynyl-3-(4-methoxyphenoxy)-benzene

Introduction & Mechanistic Rationale

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), widely recognized as the premier "click chemistry" reaction, provides an enormous rate acceleration of 107 to 108 over uncatalyzed 1,3-dipolar cycloadditions[1]. This application note details a highly optimized, self-validating protocol for utilizing 1-Ethynyl-3-(4-methoxyphenoxy)-benzene (CAS: 141580-94-1)[2] as the terminal alkyne in bioconjugation and small-molecule drug development workflows.